molecular formula C22H18N4O4 B2884164 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-15-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2884164
CAS RN: 941963-15-1
M. Wt: 402.41
InChI Key: ZZZJRYXKPIZZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Studies on novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have demonstrated moderate to significant radical scavenging activity. This suggests potential for compounds with similar structures to be used in developing antioxidant agents. The antioxidant properties were assessed through preliminary evaluations, indicating these compounds as templates for further development and modification to enhance biological activity (Ahmad et al., 2012).

Insecticidal Applications

Research on heterocycles incorporating a thiadiazole moiety has explored their insecticidal potential against the cotton leafworm, Spodoptera littoralis. New compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were tested, highlighting the versatility of such structures in generating bioactive molecules with potential agricultural applications (Fadda et al., 2017).

Drug Discovery and Development

Significant efforts have been made in discovering potent and selective inhibitors for various receptors and enzymes. For instance, N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives were identified as potent, selective, brain-penetrating T-type calcium channel blockers, indicating the potential of such compounds in treating generalized epilepsies. Optimization efforts focused on solubility, brain penetration, and safety, leading to the selection of a clinical candidate (Bezençon et al., 2017).

Antimicrobial Activity

The development of new antimicrobial agents is critical in addressing the challenge of antibiotic resistance. Compounds incorporating pyrazolo and pyrimidine rings have been synthesized and evaluated for their antimicrobial efficacy, contributing to the pool of potential antimicrobial agents. For example, the synthesis and bioactivity assessment of novel sulfonamide thiazole derivatives as potential insecticidal agents against Spodoptera littoralis also underscore their potential antimicrobial applications (Soliman et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-21(23-16-6-7-19-20(12-16)30-11-10-29-19)14-25-8-9-26-18(22(25)28)13-17(24-26)15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZJRYXKPIZZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.